3-Methylene-piperidine
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Overview
Description
3-methylidenepiperidine is an organic compound with the molecular formula C6H11N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidenepiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-hexadiene with ammonia or primary amines under high-pressure conditions. The reaction is catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of 3-methylidenepiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications.
Scientific Research Applications
3-methylidenepiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the structure-activity relationships of piperidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methylidenepiperidine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the functional groups present on the piperidine ring.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the methylene group at the 3-position.
3-methylpiperidine: A similar compound with a methyl group instead of a methylene group at the 3-position.
3-methylidenepiperidine-2,6-dione: A derivative with additional carbonyl groups at the 2 and 6 positions.
Uniqueness
3-methylidenepiperidine is unique due to the presence of the methylene group at the 3-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for the formation of various derivatives with diverse applications in research and industry.
Properties
CAS No. |
15031-81-9 |
---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
3-methylidenepiperidine |
InChI |
InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h7H,1-5H2 |
InChI Key |
DMICIZVPSKKBDO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCNC1 |
Origin of Product |
United States |
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